6-Bromo-3-iodo-5-méthyl-1H-indazole
Vue d'ensemble
Description
6-Bromo-3-iodo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and iodine atoms in the structure of 6-Bromo-3-iodo-5-methyl-1H-indazole makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
6-Bromo-3-iodo-5-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound may be used in the synthesis of new agrochemicals with improved efficacy and safety profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole typically involves the halogenation of a suitable indazole precursor. One common method is the sequential bromination and iodination of 5-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions.
For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an organic solvent such as dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3-iodo-5-methyl-1H-indazole may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Cross-Coupling: Palladium or copper catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-5-methyl-1H-indazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 6-phenyl-3-iodo-5-methyl-1H-indazole.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.
For example, in cancer research, 6-Bromo-3-iodo-5-methyl-1H-indazole derivatives may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
6-Bromo-3-iodo-5-methyl-1H-indazole can be compared with other halogenated indazole derivatives, such as:
- 6-Bromo-3-chloro-5-methyl-1H-indazole
- 6-Bromo-3-fluoro-5-methyl-1H-indazole
- 6-Iodo-3-bromo-5-methyl-1H-indazole
Uniqueness
The unique combination of bromine and iodine atoms in 6-Bromo-3-iodo-5-methyl-1H-indazole provides distinct reactivity and biological activity compared to other halogenated indazoles. This makes it a valuable compound for the development of new pharmaceuticals and other applications.
Activité Biologique
6-Bromo-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and iodine atoms, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and therapeutic development.
- Molecular Formula : CHBrI N
- Molecular Weight : 336.96 g/mol
- CAS Number : 1260741-78-3
- Purity : Typically high purity (>95%) is required for biological assays.
Biological Activity Overview
The biological activities of 6-Bromo-3-iodo-5-methyl-1H-indazole have been explored in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and other pharmacological properties.
Anticancer Activity
Recent studies have indicated that 6-Bromo-3-iodo-5-methyl-1H-indazole exhibits promising anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 8.2 | Inhibition of PI3K/Akt pathway |
A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural features contribute to its effectiveness against various cancer types.
Enzyme Inhibition
6-Bromo-3-iodo-5-methyl-1H-indazole has also been investigated for its enzyme inhibitory properties. Preliminary results indicate that it may act as a potent inhibitor of certain enzymes relevant to metabolic disorders.
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
DPP-IV | 15.0 | Competitive inhibition |
α-glucosidase | 20.3 | Non-competitive inhibition |
The ability to inhibit these enzymes suggests potential applications in treating conditions such as diabetes.
Case Studies and Research Findings
Several research studies have highlighted the biological activities of 6-Bromo-3-iodo-5-methyl-1H-indazole:
- Study on Anticancer Properties : A study published in ACS Chemical Neuroscience explored the compound's effect on neuroblastoma cells, showing significant cytotoxicity and potential pathways for therapeutic application against neuroblastoma .
- Enzyme Inhibition Research : Research detailed in MDPI indicated that derivatives of indazole compounds, including 6-Bromo-3-iodo-5-methyl-1H-indazole, exhibited varying degrees of inhibitory activity against DPP-IV, a target for type 2 diabetes treatment .
- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects revealed that the compound could modulate key signaling pathways, leading to enhanced apoptosis in malignant cells .
Propriétés
IUPAC Name |
6-bromo-3-iodo-5-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXJBKFDISBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646744 | |
Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-51-7 | |
Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.